![molecular formula C9H8F3NO B2543699 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One CAS No. 184375-75-5](/img/structure/B2543699.png)
4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One
説明
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. The paper titled "Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid" describes a method for synthesizing trifluoromethylated analogues through a Michael-like 1,4-conjugate hydrocyanation reaction. This process involves the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, catalyzed by a tertiary amine, to yield the desired products. The paper also discusses the synthesis of enantiopure forms using a ch
科学的研究の応用
Structural Analysis and Crystallography
X-ray Diffraction in Heterocyclic Design :The compound 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a subject of structural analysis using X-ray diffraction techniques. Studies have elucidated the crystal structure of similar compounds, revealing details about molecular conformation, dihedral angles, and intermolecular interactions such as Cl⋯Cl aggregates. This detailed structural analysis is crucial for understanding the compound's physical and chemical properties, thereby aiding in the design of heterocyclic compounds for various applications (Albov et al., 2005).
Synthetic Routes and Chemical Reactions
Novel Synthesis Approaches :Research has also explored novel synthesis methods for derivatives of this compound, offering pathways to create intricate heterocyclic structures. For instance, innovative four-component one-pot processes have been developed to synthesize pyridines and tetrahydroquinolines, which include cyclopentyl and cyclohexyl annealed pyridines. These methods provide efficient, high-yield routes to complex molecular structures, which are essential for the advancement of pharmaceutical chemistry and material science (Yehia et al., 2002).
Reactivity and Cycloadditions :The reactivity of compounds closely related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a significant focus, particularly in Diels-Alder cycloadditions. These studies have led to the formation of new pyridines with potential for further chemical transformations, showcasing the compound's versatility in synthetic organic chemistry (Evariste et al., 1993).
Applications in Material Science
Synthesis of Novel Materials :Compounds related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One have been utilized in the synthesis of new materials with intriguing properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes has been reported. These materials exhibit notable photoluminescent and magnetic properties, indicating their potential applications in fields such as electronics and photonics (Pointillart et al., 2009).
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
特性
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGKNLMGQIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One | |
CAS RN |
184375-75-5 | |
| Record name | 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



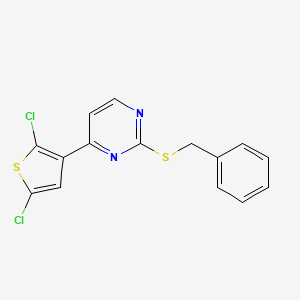
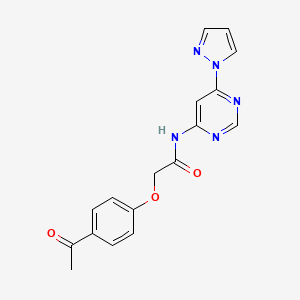
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
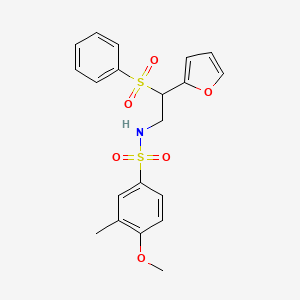
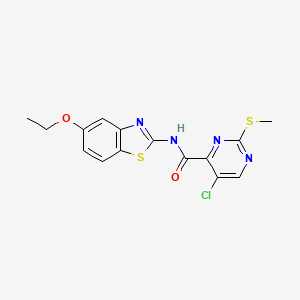
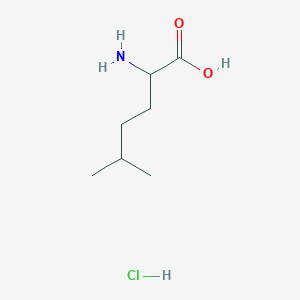
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)
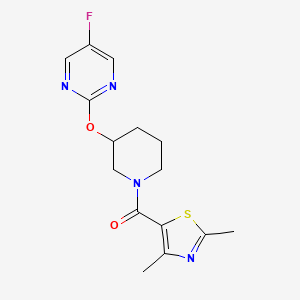
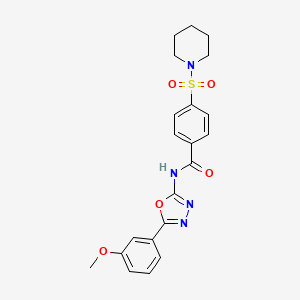
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)